5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol
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Overview
Description
“5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol” is a specialty product for proteomics research1. It has a molecular formula of C8H6FN3S2123.
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride4.
Molecular Structure Analysis
The molecular structure of “5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol” is represented by the formula C8H6FN3S2123.
Chemical Reactions Analysis
1,3,4-thiadiazole is a common structural motif in pharmacology, appearing in medications such as cephazolin and acetazolamide5.
Physical And Chemical Properties Analysis
The molecular weight of “5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol” is 227.2878.
Scientific Research Applications
Anticancer and Neuroprotective Activities
One of the most promising derivatives of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol, referred to as FABT, has shown significant anticancer activity against various tumor cells derived from cancers of the nervous system and peripheral cancers such as colon adenocarcinoma and lung carcinoma. FABT's anticancer effect is attributed to decreased cell division and inhibited cell migration, while also exerting a trophic effect in neuronal cell culture without affecting the viability of normal cells. Moreover, FABT displayed prominent neuroprotective activity, protecting neuronal cultures from neurotoxic agents like serum deprivation and glutamate. These findings are supported by quantum-chemical calculations that help understand FABT's interactions with cellular receptors (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Antimicrobial and Antifungal Agents
Several studies have focused on the synthesis and evaluation of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol derivatives for their potential as antimicrobial and antifungal agents. These compounds have been shown to possess significant biological activity, making them promising candidates for developing new antimicrobial drugs. The research highlights the importance of structural modifications to enhance biological efficacy and suggests the possibility of these compounds serving as leads for antimicrobial drug development (Singh & Rana, 2011).
Synthesis and Optimization
The synthesis of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol derivatives has been extensively studied, with researchers developing various methodologies to optimize their production. These studies not only provide insights into the chemical properties of these compounds but also explore their potential applications in pharmaceuticals and materials science. One such study involves microwave-assisted synthesis, which presents an efficient method for preparing these derivatives, highlighting their intrinsic high biological activity and potential application in medical practice (Efimova, Karabanovich, Artamonova, & Koldobskii, 2009).
Safety And Hazards
There is no specific data available on the safety and hazards of “5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol”. However, general safety measures should be followed while handling this chemical9.
Future Directions
As a specialty product for proteomics research1, “5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol” may have potential applications in the development of new drugs and therapies. However, more research is needed to fully understand its properties and potential uses.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or trusted source when dealing with chemicals.
properties
IUPAC Name |
5-(2-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S2/c9-5-3-1-2-4-6(5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDUFJAYNMXNSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NNC(=S)S2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351692 |
Source
|
Record name | 5-(2-Fluoroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol | |
CAS RN |
73310-96-0 |
Source
|
Record name | 73310-96-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Fluoroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.